Hydroxychavicol

Description

Overview of 4-Allylpyrocatechol in Natural Product Chemistry

4-Allylpyrocatechol, also known as hydroxychavicol, is a significant phenolic compound belonging to the phenylpropanoid class of natural products. tcichemicals.comclinicaterapeutica.it Natural products are chemical compounds produced by living organisms, and they have been a cornerstone of medicine and drug discovery for centuries. clinicaterapeutica.itnih.gov 4-Allylpyrocatechol is predominantly found in the leaves of the Piper betle plant, a perennial vine native to Southeast Asia. researchgate.netnih.gov The leaves of Piper betle, commonly known as betel leaves, have a long history of use in traditional medicine. nih.gov

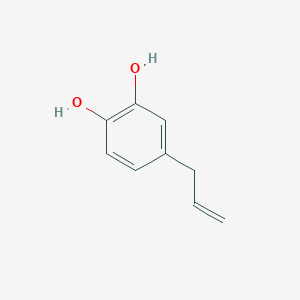

The chemical structure of 4-Allylpyrocatechol features a catechol ring (a benzene (B151609) ring with two hydroxyl groups at adjacent positions) substituted with an allyl group. This structure is key to its biological activities. The isolation and purification of 4-Allylpyrocatechol from Piper betle extracts are often achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC). researchgate.net The concentration of this and other bioactive compounds in the plant can vary depending on the specific variety, season, and geographical location. nih.gov

Historical Perspectives on 4-Allylpyrocatechol Investigations

The scientific investigation into the components of Piper betle and other natural sources has a rich history, though specific early discovery details for 4-Allylpyrocatechol are not extensively documented in single historical accounts. The broader field of natural product chemistry gained significant momentum in the 19th and early 20th centuries with the isolation of various alkaloids and other bioactive compounds. ucdavis.edunih.gov

Early chemical synthesis research, such as the thermal rearrangement of catechol mono-allyl ether, provided pathways to produce 4-Allylpyrocatechol and its isomers. mdma.ch These synthetic studies were crucial for confirming the structure of the natural compound and for producing it in larger quantities for further investigation. Reports from the mid-to-late 20th century began to highlight the biological properties of compounds from Piper betle. For instance, a 1986 study identified hydroxychavicol as a phenolic antimutagen from betel leaf. tcichemicals.com Much of the in-depth research into its specific pharmacological activities, such as its anti-inflammatory and antioxidant properties, has gained prominence in more recent decades with the advancement of analytical and biological assay techniques.

Significance of 4-Allylpyrocatechol in Contemporary Research

In contemporary research, 4-Allylpyrocatechol is recognized for its diverse and potent biological activities, making it a subject of significant scientific interest. Its therapeutic potential is being explored across several fields.

Antioxidant and Anti-inflammatory Properties: 4-Allylpyrocatechol has demonstrated significant antioxidant activity. researchgate.net It is an effective scavenger of free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. vignan.ac.innih.govresearchgate.net This antioxidant capacity is believed to be a key mechanism behind its other biological effects. clinicaterapeutica.it Furthermore, it exhibits notable anti-inflammatory properties. Studies have shown that it can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophages. nih.govresearchgate.net This is achieved, in part, by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the NF-κB pathway. nih.govresearchgate.net

Antimicrobial and Antibiofilm Activities: The compound has shown broad-spectrum antimicrobial activity against various pathogens. It is effective against oral bacteria such as Streptococcus intermedius and Streptococcus mutans, as well as the fungus Candida albicans. nih.govresearchgate.net Its mechanism of action involves disrupting the bacterial cell membrane and inhibiting fungal budding. nih.govresearchgate.net Beyond just inhibiting microbial growth, 4-Allylpyrocatechol has also been shown to be effective against biofilms, which are communities of microorganisms that are notoriously difficult to eradicate. nih.gov

The table below summarizes some of the reported in vitro anti-inflammatory and antioxidant activities of 4-Allylpyrocatechol.

| Activity | Assay | Concentration | Result | Reference |

| Anti-inflammatory | Protein Denaturation | 100 µg/ml | 47±0.96% inhibition | researchgate.net |

| Antioxidant | DPPH Radical Scavenging | 100 µg/ml | Considerable scavenging activity | researchgate.net |

The following table details the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 4-Allylpyrocatechol against specific microorganisms.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Streptococcus sanguinis | 39.1 | 78.1 | nih.gov |

| Streptococcus spp. and Candida spp. | 400 | - | nih.govresearchgate.net |

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound 4-Allylpyrocatechol. The primary objective is to present a comprehensive and scientifically accurate account of this natural product based on existing research. The scope of this article is strictly limited to the following areas:

An introduction to 4-Allylpyrocatechol within the context of natural product chemistry.

A historical perspective on its investigation.

An overview of its significance in modern scientific research, with a focus on its biological activities.

The article will present detailed research findings and utilize data tables to summarize key quantitative results. It will adhere to a professional and authoritative tone, drawing upon a diverse range of scientific sources.

Properties

IUPAC Name |

4-prop-2-enylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6,10-11H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEHIXJLCWUPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150112 | |

| Record name | Hydroxychavicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-61-0 | |

| Record name | Hydroxychavicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxychavicol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxychavicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Allylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCHAVICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG58C4J9BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence, Isolation, and Biosynthesis of 4 Allylpyrocatechol

Natural Distribution and Botanical Sources of 4-Allylpyrocatechol

4-Allylpyrocatechol is a constituent of various plant species, most notably within the Piperaceae family. Its presence is a key characteristic of several traditional medicinal and culinary plants.

Piper betle Linn. as a Principal Source

Piper betle Linn., commonly known as betel vine, stands out as a principal botanical source of 4-allylpyrocatechol. mdpi.comrroij.com The leaves of this evergreen and perennial creeper are rich in a variety of bioactive compounds, with 4-allylpyrocatechol being a major phenolic constituent. rroij.comresearchgate.nettandfonline.com The concentration of this compound, along with others like chavibetol (B1668573) and eugenol (B1671780), can vary depending on the cultivar of the plant, as well as seasonal and climatic conditions. rroij.com For instance, the 'Bangla' variety of P. betle has been found to have a higher concentration of 4-allylpyrocatechol compared to the 'sweet' and 'Mysore' varieties. acs.org This variability underscores the importance of sourcing and environmental factors in the chemical profile of the plant. The compound is a significant contributor to the plant's recognized antioxidant and antimicrobial properties. rroij.comresearchgate.net

Identification in Other Piper Species (e.g., Piper taiwanense, Piper austrosinense)

Beyond P. betle, 4-allylpyrocatechol has been identified in other species of the Piper genus. It has been isolated from the root of Piper taiwanense, where it is recognized for its significant biological activities. medchemexpress.comchemondis.commedchemexpress.comselleckchem.com Research has also led to the isolation of 4-allylpyrocatechol from the Chinese endemic plant Piper austrosinense. mdpi.com In a study on Piper rostratum, an acetylated derivative, allylpyrocatechol (B1665244) diacetate, was found to be a major component of its essential oil, highlighting the diverse forms in which this core structure can be present within the genus. tandfonline.comtandfonline.com

Advanced Isolation Methodologies for 4-Allylpyrocatechol

The purification and quantification of 4-allylpyrocatechol from its natural sources rely on sophisticated analytical techniques. Chromatographic methods are central to these processes, enabling the separation of this specific compound from the complex mixture of phytochemicals present in plant extracts.

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the isolation and analysis of 4-allylpyrocatechol. Various chromatographic techniques are employed to achieve high purity and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and quantification of 4-allylpyrocatechol from plant extracts. tandfonline.com An optimized reverse-phase HPLC (RP-HPLC) method has been developed for the purification of 4-allylpyrocatechol from the ethanolic extract of P. betle leaves. researchgate.netpharmainfo.in This method, utilizing a C18 column and an isocratic mobile phase of acetonitrile (B52724) and aqueous phosphoric acid, has proven to be efficient, yielding 4-allylpyrocatechol with high purity (97%) and a substantial yield (78%). researchgate.netpharmainfo.in The identity of the purified compound is typically confirmed by comparing its retention time with that of a commercial standard and through spectroscopic analysis like NMR. researchgate.netpharmainfo.in HPLC has been shown to be a faster and higher-yielding alternative to traditional methods like silica (B1680970) gel column chromatography for isolating this compound. tandfonline.com

Table 1: HPLC Parameters for 4-Allylpyrocatechol Analysis

| Parameter | Details |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 Column (e.g., Zorbax Eclipse) |

| Mobile Phase | Acetonitrile and aqueous phosphoric acid (e.g., 45:55 v/v) |

| Detection | UV-Vis at 222 nm |

| Flow Rate | Analytical: ~1.5 ml/min; Preparative: ~22 ml/min |

This table is interactive. You can sort and filter the data.

High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable tool for the initial screening and fingerprinting of bioactive components, including 4-allylpyrocatechol, in plant extracts. journaljpri.com HPTLC analysis of P. betle extracts has been used to create a chemical profile and compare the presence of key compounds across different varieties. acs.org This technique can confirm the presence of phenolic compounds and is instrumental in quality control and the standardization of herbal extracts. journaljpri.com For instance, HPTLC has been employed to compare the chemical profiles of different P. betle cultivars and to quantify constituents like eugenol and eugenol acetate (B1210297) alongside other phenolic compounds. nih.gov

Table 2: HPTLC Analysis of Piper betle Leaf Extracts

| Extraction Method | Key Findings |

| Sonication | High content of eugenol, allylpyrocatechol, and eugenol acetate. nih.gov |

| Maceration | Used for comparative analysis of phenolic and flavonoid content. nih.gov |

| Soxhlet Extraction | Employed in the preparation of extracts for HPTLC fingerprinting. journaljpri.com |

This table is interactive. You can sort and filter the data.

Column Chromatography for Extract Fractionation

Following initial extraction, column chromatography stands as a fundamental and widely employed technique for the fractionation of plant extracts and the purification of 4-Allylpyrocatechol. This chromatographic method separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase.

Silica gel column chromatography is frequently utilized for the purification of 4-Allylpyrocatechol. jst.go.jpikm.org.mysdiarticle4.com The process involves packing a glass column with silica gel and loading the crude extract onto the top. A solvent system, known as the mobile phase, is then passed through the column. The separation relies on the polarity of the compounds in the extract relative to the stationary and mobile phases.

A common mobile phase for this purpose is a mixture of n-hexane and ethyl acetate (EtOAc), with the ratio adjusted to achieve optimal separation. jst.go.jpikm.org.my For instance, in one study, a methanol (B129727) extract of Piper betle leaves was subjected to silica gel column chromatography using an n-hexane–EtOAc gradient, which successfully yielded 4-Allylpyrocatechol in the fraction eluted with a 7:3 solvent ratio. jst.go.jp In another purification protocol, a hexane (B92381) to ethyl acetate ratio of 97:3 was used for elution from a silica gel column. ikm.org.my The regioisomeric mixture resulting from the synthesis of 4-Allylpyrocatechol has also been successfully separated using column chromatography. sdiarticle4.com

The fractions collected from the column are typically monitored using techniques like Thin-Layer Chromatography (TLC) to identify those containing the target compound. Fractions containing pure 4-Allylpyrocatechol are then combined and the solvent is evaporated to yield the isolated compound.

Table 1: Examples of Column Chromatography Parameters for 4-Allylpyrocatechol Purification

| Source Material | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| Methanol extract of Piper betle leaves | Silica Gel | n-hexane–EtOAc (7:3) | jst.go.jp |

| Reaction mixture | Silica Gel | hexane:ethyl acetate (97:3) | ikm.org.my |

| Synthetic regioisomeric mixture | Silica Gel | Not specified in detail | sdiarticle4.com |

| Methanol extract of P. betle leaves | Diaion HP-20 resin followed by SiO₂ | n-hexane–EtOAc gradient | jst.go.jp |

Optimization of Extraction Solvents and Parameters

The efficiency of isolating 4-Allylpyrocatechol is critically dependent on the choice of extraction solvent and the optimization of various process parameters. The goal is to maximize the yield and purity of the target compound from the plant matrix.

Solvent Selection: 4-Allylpyrocatechol is soluble in moderately nonpolar solvents. nih.gov Consequently, solvents like ethanol (B145695), chloroform, and ethyl acetate are effective for its extraction from plant sources such as Piper betle leaves. nih.govmdpi.com Ethanol is a particularly suitable solvent because its hydroxyl groups can interact with the two hydroxyl groups present in the chemical structure of 4-Allylpyrocatechol, facilitating its dissolution and extraction. researchgate.netijpsjournal.com Studies have shown that ethyl acetate can also be highly effective, with one report indicating a 58% (w/w) yield of the compound when using ethyl acetate reflux extraction. pharmainfo.in

Parameter Optimization: Beyond solvent choice, other parameters significantly influence extraction outcomes. These include the extraction temperature, the solid-to-solvent ratio, and the extraction duration. pharmainfo.inmdpi.com For example, when extracting compounds from Pyrus spinosa, it was found that increasing the extraction temperature to 80 °C enhanced the extraction yield. mdpi.com

For purification, High-Performance Liquid Chromatography (HPLC) has emerged as a rapid and efficient alternative to traditional column chromatography. pharmainfo.inresearchgate.net Optimized HPLC methods can deliver high yields and purity of 4-Allylpyrocatechol. researchgate.netpharmainfo.in A reversed-phase (RP-HPLC) method using a C18 column is commonly employed. nih.govpharmainfo.in The mobile phase is often a mixture of acetonitrile and an aqueous acid, such as phosphoric acid, to ensure sharp peaks and good resolution. An optimized isocratic system with a mobile phase of 45% acetonitrile and 55% aqueous phosphoric acid has been reported to purify 4-Allylpyrocatechol from an ethanolic extract of P. betle with a 78% yield and 97% purity. researchgate.netpharmainfo.in

Table 2: Optimization of Purification Parameters for 4-Allylpyrocatechol

| Technique | Stationary Phase | Mobile Phase | Flow Rate | Detection | Reported Yield/Purity | Reference |

|---|---|---|---|---|---|---|

| Preparative RP-HPLC | Zorbax Eclipse Prep Ht C18 | Acetonitrile:0.1% aq. Phosphoric Acid (45:55, v/v) | 22 ml/min | UV (222 nm) | 78% Yield, 97% Purity | researchgate.netpharmainfo.in |

| Analytical RP-HPLC | Zorbax Eclipse C18 | Acetonitrile:0.1% aq. Phosphoric Acid (45:55, v/v) | 1.5 ml/min | UV (222 nm) | Major constituent identified | researchgate.netpharmainfo.in |

| Analytical HPLC | Phenomenex Luna C18 | Methanol:Water (70:30, v/v) | 1 ml/min | UV (280 nm) | Retention Time ~5.0 min | nih.gov |

Elucidation of Biosynthetic Pathways for 4-Allylpyrocatechol

The biosynthesis of 4-Allylpyrocatechol involves a series of enzymatic reactions that construct its characteristic dihydroxyallylbenzene structure. This process is a subset of the broader phenylpropanoid pathway, which is responsible for synthesizing a vast array of phenolic compounds in plants. mdpi.com

Precursor Identification and Enzymatic Transformations

The biosynthesis of 4-Allylpyrocatechol can originate from simple phenolic precursors. One synthetic route that may mimic the natural pathway starts with catechol. sdiarticle4.com The initial step is a mono-allylation of catechol, for instance with allyl bromide, to form a catechol mono-allyl ether. sdiarticle4.comerowid.org This intermediate then undergoes a thermal Claisen rearrangement, a pericyclic reaction common in natural product biosynthesis, to yield a mixture of 3-allylcatechol and 4-allylcatechol. sdiarticle4.comerowid.org

Furthermore, 4-Allylpyrocatechol can be readily derived from other abundant natural products like eugenol and methyl eugenol, which are major components of clove oil. rsc.orgchemicalbook.com This suggests that plants may utilize precursors from the phenylpropanoid pathway, which synthesizes compounds like p-coumaric acid and its derivatives. These precursors undergo a series of modifications, including hydroxylation, methylation, and the addition of an allyl group, catalyzed by specific enzymes. The final steps would involve demethylation to expose the catechol moiety. Key enzyme classes involved in such pathways include synthases, hydroxylases (often cytochrome P450 monooxygenases), and transferases. While the complete enzymatic sequence in plants like Piper betle is not fully elucidated, the presence of related phenylpropanoids, such as allyl-pyrocatechol diacetate, as the most abundant compound in some extracts strongly supports this pathway. mdpi.com

Comparative Biosynthesis Across Different Plant Varieties

The production and accumulation of 4-Allylpyrocatechol can vary significantly across different plant species and even among varieties of the same species. This variation points to differences in their genetic makeup and the regulation of the biosynthetic pathways.

For example, a comparative analysis of three regional varieties of Piper betle from Bangladesh (Moheshkhali, Shaplapur, and Rajshahi) revealed distinct phytochemical profiles and differing levels of biological activity. researchgate.net The Rajshahi variety's extracts showed the highest cytotoxicity and antidiabetic activity, suggesting a higher concentration or a different mixture of active compounds, including potentially 4-Allylpyrocatechol, compared to the other varieties. researchgate.net Such variations are likely due to differences in the expression or efficiency of the enzymes involved in the biosynthetic pathway.

The concept of convergent evolution in metabolic pathways is also relevant. Studies have shown that distantly related plant species can produce the same complex secondary metabolites through independently evolved biosynthetic pathways, often utilizing different enzymes and even different starting materials to arrive at the same final product. sciencedaily.com While no direct comparative study has detailed the entire biosynthetic pathway of 4-Allylpyrocatechol across different genera, the principle suggests that plants like Piper betle and those from which eugenol is sourced (like Syzygium aromaticum) may have evolved distinct, albeit convergent, routes to produce these valuable phenolic compounds.

Chemical Synthesis and Derivatization Strategies for 4 Allylpyrocatechol

Total Synthesis Approaches for 4-Allylpyrocatechol

The direct chemical synthesis of 4-allylpyrocatechol can be achieved through several routes, often starting from readily available precursors. One prominent method involves the Claisen rearrangement of catechol mono-allyl ether. This process typically begins with the allylation of catechol, followed by thermal or base-catalyzed rearrangement.

Allylation of Catechol and Claisen Rearrangement: Catechol can be reacted with an allyl halide (e.g., allyl bromide or allyl chloride) in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972) or ethanol (B145695) to form catechol mono-allyl ether mdma.cherowid.org. Subsequent heating of this ether, often under basic conditions, induces a Claisen rearrangement. This rearrangement can lead to a mixture of ortho- and para-substituted products, with 4-allylcatechol (4-allylpyrocatechol) being the para-isomer. For instance, heating catechol mono-allyl ether in the presence of sodium ethoxide in ethanol at 78°C favors the formation of 4-allylcatechol mdma.ch.

Demethylation of Methyl Eugenol (B1671780): Another synthetic pathway involves the demethylation of methyl eugenol (4-allyl-1,2-dimethoxybenzene). This process typically employs reagents like hydrogen chloride (HCl) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) chemicalbook.comsci-hub.sesci-hub.se. For example, reacting methyl eugenol with HCl in THF under a nitrogen atmosphere, followed by extraction and purification, can yield 4-allylpyrocatechol with moderate to good yields chemicalbook.com.

Synthetic Routes to 4-Allylpyrocatechol Derivatives

The structure of 4-allylpyrocatechol offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Structural Modifications on the Catechol Moiety

The two hydroxyl groups on the catechol ring are susceptible to various reactions, including acetylation and etherification.

Acetylation: The hydroxyl groups can be readily acetylated using acetylating agents like acetic anhydride (B1165640). This reaction, often catalyzed by acids or bases, yields diacetylated derivatives. For example, 4-allyl-1,2-diacetoxybenzene (B185794) can be synthesized by the acetylation of 4-allylpyrocatechol nih.gov. General acetylation protocols using acetic anhydride in solvent-free conditions or with catalysts like VOSO₄·5H₂O are also employed torvergata.it.

Methylation: While 4-allylpyrocatechol itself is the demethylated form of eugenol, the reverse reaction, methylation of the hydroxyl groups, can be achieved to produce eugenol or its derivatives.

Chemical Alterations of the Allyl Side Chain

The allyl group's double bond and allylic position provide sites for various transformations.

Isomerization to Isoeugenol (B1672232): A significant transformation of the allyl side chain is its isomerization to the propenyl group, yielding isoeugenol. This can be achieved through base-catalyzed isomerization, often employing strong bases like KOH in alcoholic solutions at high temperatures csmcri.res.inchemicalbook.com. Heterogeneous catalysts, such as Pd/C or layered double hydroxides (LDHs), have also been developed for this isomerization, offering advantages in terms of recyclability and selectivity csmcri.res.inaip.org. For instance, using rhodium(III) chloride in ethanol at 140-145°C can convert eugenol to isoeugenol with high yield chemicalbook.com. Microwave-assisted isomerization using Pd/C catalysts has also been reported aip.org.

Esterification: The phenolic hydroxyl group of eugenol (and by extension, 4-allylpyrocatechol if the methoxy (B1213986) group were absent) can undergo esterification. Enzymatic esterification using lipases like Novozym 435 or Lipozyme TL IM has been successfully employed to produce eugenol esters, such as eugenyl acetate (B1210297), under mild conditions researchgate.netresearchgate.net. For example, the esterification of eugenol with acetic anhydride using Novozym 435 at 50°C with a 1:3 molar ratio of eugenol to acetic anhydride can yield eugenyl acetate with 99% conversion researchgate.net.

Chemoenzymatic Synthesis and Biotransformation of 4-Allylpyrocatechol

Enzymatic methods offer selective and mild routes for modifying 4-allylpyrocatechol and its related compounds.

Enzymatic Modification of Eugenol: Horseradish peroxidase (HRP) has been utilized for the enzymatic modification of eugenol, specifically for its removal from essential oils. In a model study, HRP catalyzed the oxidative dimerization of eugenol in the presence of hydrogen peroxide (H₂O₂) to form insoluble dieugenol, which could then be removed by filtration acs.orgnih.govmdpi.com. Optimal conditions involved 1% HRP in pH 7 phosphate (B84403) buffer, with a slow addition of H₂O₂ to convert eugenol to dieugenol with 94% yield acs.org.

Enzymatic Esterification: As mentioned in section 3.2.2, lipases are effective biocatalysts for the esterification of eugenol, providing a green alternative to chemical methods for producing eugenol esters researchgate.netresearchgate.net.

4-Allylpyrocatechol as an Intermediate in Chemical Synthesis

4-Allylpyrocatechol serves as a valuable building block for the synthesis of more complex molecules, particularly in the preparation of safrole and related compounds.

Synthesis of Safrole: 4-Allylcatechol (4-allylpyrocatechol) is recognized as an intermediate in the synthetic route to safrole chemsrc.comcaymanchem.com. The synthesis typically involves the methylenation of 4-allylcatechol, reacting it with dichloromethane in the presence of a base like sodium hydroxide (B78521) or potassium carbonate at elevated temperatures sci-hub.sesci-hub.sesciencemadness.org. This reaction forms the methylenedioxy bridge characteristic of safrole.

Synthesis of MDMA: Following the synthesis of safrole from catechol or eugenol via 4-allylcatechol, safrole itself can be further processed. Safrole can be isomerized to isosafrole, which is then oxidized and subjected to reductive amination to yield 3,4-methylenedioxymethamphetamine (MDMA) sci-hub.sesci-hub.senih.gov.

Other Applications: 4-Allylpyrocatechol has also been noted as an intermediate in the synthesis of dyes and photosensitizers chembk.com.

Advanced Spectroscopic and Analytical Characterization of 4 Allylpyrocatechol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the arrangement of atoms and their connectivity. For 4-Allylpyrocatechol, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to unambiguously assign its spectral features.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms within a molecule, while Carbon-13 (¹³C) NMR spectroscopy reveals the carbon skeleton. The characteristic signals for 4-Allylpyrocatechol have been reported using these techniques.

¹H NMR Analysis: The ¹H NMR spectrum of 4-Allylpyrocatechol typically exhibits signals corresponding to the allyl group, the aromatic ring, and the phenolic hydroxyl groups. The allyl moiety features a methylene (B1212753) group (-CH₂) adjacent to the aromatic ring, a methine group (=CH-), and a terminal vinylidene group (=CH₂). The phenolic hydroxyl groups are also observable.

Table 1: ¹H NMR Data for 4-Allylpyrocatechol

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Source |

| Allyl CH₂ | 3.25-3.26 | d | ~7.0 | H-1 | nih.govrsc.org |

| Allyl CH | 5.86-5.99 | m / pd | 7.0; 8.0; 16.5 | H-7 | nih.govrsc.org |

| Allyl CH₂= | 5.03-5.08 | m / ddd | 1.5; 8.0; 16.5 | H-3 | nih.govrsc.org |

| Aromatic H | 6.62-6.81 | m | - | H-2, H-4, H-5 | nih.govrsc.org |

| Phenolic OH | 4.5-5.3 | s (broad) | - | OH | nih.govrsc.org |

Note: Multiplicity 'm' indicates multiplet. 'd' indicates doublet. 'ddd' indicates a complex multiplet. 'pd' indicates a complex multiplet. 's' indicates singlet. 'broad' indicates a broad signal. Coupling constants are approximate and may vary slightly between studies.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information about the carbon framework, including the aliphatic carbons of the allyl chain, the aromatic carbons, and the quaternary carbons bearing hydroxyl groups.

Table 2: ¹³C NMR Data for 4-Allylpyrocatechol

| Carbon Type | Chemical Shift (δC, ppm) | Assignment | Source |

| Allyl CH₂ | 39.5-39.6 | C-1 | nih.govrsc.org |

| Allylic CH | 137.6-137.7 | C-7 | nih.govrsc.org |

| Allylic CH₂= | 115.4-115.7 | C-3 | nih.govrsc.org |

| Aromatic C | 115.6-121.1 | C-2, C-4, C-5 | nih.govrsc.org |

| Aromatic C | 133.4 | C-6 | nih.govrsc.org |

| Quaternary C | 141.5-143.5 | C-8, C-9 | nih.govrsc.org |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To confirm the assignments derived from 1D NMR and to elucidate complex structural features, 2D NMR techniques are employed. These experiments establish correlations between different nuclei, providing crucial connectivity information.

COSY (Correlation Spectroscopy): This technique reveals ¹H-¹H coupling relationships, allowing the identification of protons that are vicinal (separated by three bonds) to each other. This helps in tracing proton networks within the molecule, particularly useful for the allyl group and the aromatic ring system uvic.cascribd.com.

HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate directly bonded ¹H and ¹³C nuclei (¹JCH). They are essential for assigning specific ¹³C signals to their corresponding protons, thereby confirming the assignments made from 1D spectra nih.govuvic.cascribd.comuio.no.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that detects long-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH), and sometimes up to four bonds. This method is critical for assigning quaternary carbons, which lack direct proton attachments, and for establishing connectivity across the molecule, particularly between the allyl group, the aromatic ring, and the hydroxyl-bearing carbons nih.govuvic.cascribd.comuio.noresearchgate.net.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers exceptional accuracy in measuring the mass-to-charge ratio (m/z) of ions, enabling the determination of precise molecular formulas. This is crucial for distinguishing between compounds with similar nominal masses but different elemental compositions rsc.orgnumberanalytics.com. For 4-Allylpyrocatechol (C₉H₁₀O₂), the calculated monoisotopic mass is approximately 150.0681 Da. HRMS data can confirm this exact mass with high precision. For instance, a reported value in negative ion mode was m/z 149.37 nih.gov, which is consistent with the [M-H]⁻ ion.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves fragmenting selected ions to generate a detailed fragmentation pattern, which serves as a molecular fingerprint. This technique is particularly useful for structural elucidation, especially when combined with other spectroscopic data nih.govbroadinstitute.org.

For 4-Allylpyrocatechol, common fragmentation pathways are expected to involve the cleavage of the allyl side chain and potential rearrangements. Key fragmentation events might include:

Loss of the allyl radical (CH₂=CH•): This would result in a fragment ion corresponding to the loss of 41 Da from the molecular ion (m/z 150), yielding an ion at m/z 109.

Loss of a hydroxyl group (-OH): A loss of 17 Da from the molecular ion would produce an ion at m/z 133.

Cleavage of the C-C bond between the aromatic ring and the allyl group: This could lead to fragments associated with the catechol moiety or the allyl fragment rsc.orglibretexts.orgmiamioh.edu.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations utdallas.edu. The IR spectrum of 4-Allylpyrocatechol exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for 4-Allylpyrocatechol

| Functional Group | Absorption Band (cm⁻¹) | Assignment | Source |

| O-H Stretch | 3300-3348 (broad) | Phenolic OH | nih.govlibretexts.org |

| C-H Stretch | 3000-3078 | Aromatic C-H | nih.govlibretexts.org |

| C-H Stretch | 2850-2925 | Aliphatic C-H | nih.govlibretexts.org |

| C=C Stretch | 1638-1640 | Allylic C=C | nih.govlibretexts.org |

| C=C Stretch | 1500-1600 | Aromatic C=C | libretexts.org |

| C-O Stretch | 1250-1281 | Phenolic C-O | nih.govlibretexts.org |

The presence of a broad absorption in the 3300-3348 cm⁻¹ region confirms the phenolic hydroxyl group. The absorption bands in the 3000-3100 cm⁻¹ range indicate aromatic C-H stretching, while those around 2850-2925 cm⁻¹ correspond to aliphatic C-H stretching from the allyl group. The C=C stretching vibration of the allyl double bond is typically observed around 1638-1640 cm⁻¹, and the C-O stretching of the phenolic ether linkage appears in the 1250-1281 cm⁻¹ region nih.govlibretexts.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within molecules, particularly those involving chromophores – the parts of a molecule responsible for its color. For 4-Allylpyrocatechol, the presence of the aromatic ring and the hydroxyl groups contributes to its UV-Vis absorption profile.

Studies on related phenolic compounds and catechol derivatives indicate that the aromatic system, conjugated with electron-donating groups like hydroxyls, typically exhibits absorption maxima in the UV region. For instance, research on catechol derivatives and similar phenolic structures often shows absorption bands in the range of 200-300 nm, with potential shifts to longer wavelengths (bathochromic shifts) due to substituents or specific structural arrangements nih.govmdpi.comua.ptacs.orgresearchgate.netlibretexts.orgresearchgate.net.

Specifically, one study reported UV absorption maxima for a related compound at 203.5 nm and 283.0 nm nih.gov. Another study investigating catechin, a related flavonoid with a catechol moiety, showed UV absorption maxima at 205 nm, 254 nm, and 279 nm mdpi.com. The precise λmax values for 4-Allylpyrocatechol itself can vary slightly depending on the solvent and experimental conditions, but are expected to fall within these general ranges, reflecting the π-π* transitions of the aromatic ring and n-π* transitions of the oxygen atoms libretexts.orgdrawellanalytical.com. These spectral characteristics are vital for its quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection researchgate.net.

Table 1: Representative UV-Vis Absorption Maxima (λmax) for Phenolic Compounds

| Compound Name | Solvent | λmax (nm) | Reference |

| 4-Allylpyrocatechol | Not specified | 203.5, 283.0 | nih.gov |

| Catechin | MeOH | 205, 254, 279 | mdpi.com |

| DOPA derivative | Not specified | 270, 320 | ua.pt |

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which combine separation methods with mass spectrometry, are indispensable for the detailed characterization and identification of complex mixtures and individual compounds like 4-Allylpyrocatechol.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly effective for analyzing volatile and semi-volatile compounds. The GC separates components based on their boiling points and polarity, while the MS provides structural information through fragmentation patterns and mass-to-charge ratios (m/z). GC-MS analysis has been employed to identify various phytoconstituents in plant extracts, including compounds structurally related to 4-Allylpyrocatechol researchgate.netphcogj.combiomedpharmajournal.orgscispace.com.

In the context of 4-Allylpyrocatechol, GC-MS can provide a characteristic retention time and a mass spectrum revealing its molecular ion and fragment ions. The fragmentation pattern is crucial for confirming its identity, with common fragments arising from the cleavage of the allyl side chain or the aromatic ring tutorchase.comlibretexts.orgiitd.ac.inslideshare.net. For instance, studies analyzing plant extracts have identified various compounds using GC-MS, providing a basis for comparison with the expected profile of 4-Allylpyrocatechol phcogj.combiomedpharmajournal.orgscispace.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for analyzing a broader range of compounds, including those that are less volatile or thermally labile, making it highly suitable for analyzing natural products like 4-Allylpyrocatechol. The LC separates components, and the MS detects and identifies them based on their mass and fragmentation patterns. LC-MS and LC-MS/MS (tandem mass spectrometry) are widely used for the identification and characterization of complex mixtures of phytochemicals phcogj.comnih.govnih.govmdpi.comchromatographyonline.comsci-hub.senih.gov.

For 4-Allylpyrocatechol, LC-MS analysis can provide precise mass data and fragmentation patterns that aid in its unambiguous identification. Predicted LC-MS/MS data for a sulfate (B86663) conjugate of 4-Allylpyrocatechol has been reported, indicating the utility of this technique for related compounds hmdb.ca. Studies involving the analysis of plant extracts have successfully identified phenolic compounds, including those with allyl and catechol functionalities, using LC-MS, often reporting specific retention times and m/z values for identification researchgate.netresearchgate.netphcogj.commdpi.com. The fragmentation patterns observed in LC-MS/MS experiments, such as the loss of specific functional groups or parts of the molecule, are critical for structural elucidation tutorchase.comiitd.ac.inslideshare.netnih.gov.

Pharmacological Activities and Biological Mechanisms of 4 Allylpyrocatechol in Vitro and Pre Clinical Research

Antimicrobial Activities of 4-Allylpyrocatechol

4-Allylpyrocatechol exhibits broad-spectrum antimicrobial activity, targeting bacteria, fungi, and potentially viruses. Its efficacy is attributed to several mechanisms, including cell membrane disruption and interference with essential cellular processes.

Antibacterial Efficacy Against Oral Pathogens

Studies have demonstrated the significant antibacterial potential of 4-Allylpyrocatechol against key oral pathogens responsible for dental caries and periodontal diseases.

Streptococcus mutans : Research indicates that 4-Allylpyrocatechol possesses antibacterial activity against Streptococcus mutans. Minimum Inhibitory Concentration (MIC) values have been reported around 0.5 mg/mL (500 µg/mL) bvsalud.orgresearchgate.net. The compound's killing kinetics against S. mutans are dose and pathogen-dependent bvsalud.orgmdpi.com. Scanning electron microscopy (SEM) has revealed that APC causes bacterial cell membrane destruction in S. mutans bvsalud.orgtci-thaijo.org.

Streptococcus intermedius : Similar to its effect on S. mutans, 4-Allylpyrocatechol shows inhibitory activity against Streptococcus intermedius. MIC values have been reported around 0.5 mg/mL (500 µg/mL) bvsalud.orgresearchgate.net. The killing kinetics are also dose and pathogen-dependent bvsalud.orgmdpi.com, and SEM studies indicate cell membrane destruction as a mechanism of action bvsalud.orgtci-thaijo.org.

Streptococcus sanguinis : 4-Allylpyrocatechol demonstrates particularly strong activity against Streptococcus sanguinis, with a reported MIC of 39.1 µg/mL researchgate.netresearchgate.netnih.gov. Further investigation suggests that its antibacterial mechanism may involve inhibiting the MurA enzyme, which is crucial for bacterial cell wall biosynthesis, leading to cell wall disruption mdpi.comresearchgate.netnih.gov.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-Allylpyrocatechol Against Oral Pathogens

| Pathogen | MIC (µg/mL) | Reference |

| Streptococcus sanguinis | 39.1 | researchgate.netresearchgate.netnih.gov |

| Streptococcus mutans | 500 | bvsalud.orgresearchgate.net |

| Streptococcus intermedius | 500 | bvsalud.orgresearchgate.net |

| Candida albicans | 400 (for complete kill) | bvsalud.orgresearchgate.netnih.gov |

Antifungal Efficacy Against Candida albicans and Other Fungi

4-Allylpyrocatechol has shown significant antifungal activity, particularly against Candida albicans, a common opportunistic pathogen in the oral cavity.

Candida albicans : Studies report that 4-Allylpyrocatechol can completely kill Candida albicans at a concentration of 400 µg/mL bvsalud.orgresearchgate.netnih.gov. The killing rate is dose-dependent, with faster killing observed at higher concentrations researchgate.netnih.gov. Furthermore, APC has been shown to inhibit fungal budding or hyphal formation, a key aspect of C. albicans pathogenicity bvsalud.orgnih.gov. Research indicates that APC's antifungal activity against various yeast species falls within the MIC range of 15.62 to 500 µg/mL .

Antiviral Properties

While direct research on the antiviral properties of isolated 4-Allylpyrocatechol is limited in the reviewed literature, patents suggest that betel leaf extracts, which contain APC, possess antiviral properties and can be formulated into antiviral compositions justia.com. These compositions combine betel leaf extract/essential oil with other active ingredients, including 4-Allylpyrocatechol, to achieve bactericidal and antiviral effects justia.com.

Anti-biofilm Formation Mechanisms

4-Allylpyrocatechol plays a crucial role in preventing and disrupting microbial biofilms, which are complex structures that contribute to persistent infections and resistance to antimicrobial agents.

Biofilms are characterized by a matrix of extracellular polymeric substances (EPS), primarily composed of DNA, proteins, and polysaccharides. 4-Allylpyrocatechol has demonstrated the ability to inhibit the formation of these biofilms. Studies indicate that APC can suppress EPS production tci-thaijo.orgresearchgate.netresearchgate.netnih.gov. Betel leaf extract, rich in APC, has been shown to effectively inhibit biofilm development and EPS extraction caused by pathogens like Pseudomonas aeruginosa tci-thaijo.orgresearchgate.netnih.gov. APC also inhibits the biofilm formation of Candida albicans more efficiently than that of bacterial cells bvsalud.orgnih.gov.

Beyond preventing initial biofilm formation, 4-Allylpyrocatechol can also disrupt biofilms that have already established. Research indicates that APC can substantially disturb pre-formed biofilms, with reported inhibition rates of approximately 56% for Streptococcus mutans, 64% for Streptococcus intermedius, and 73% for Candida albicans when used at a 4-fold concentration of the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) researchgate.net. Confocal laser scanning microscopy (CLSM) images have confirmed the killing potential of APC within biofilms and suggest that dead cells are more easily removed from these structures bvsalud.orgnih.gov.

Molecular Mechanisms of Antimicrobial Action

4-Allylpyrocatechol demonstrates significant antimicrobial effects through several key mechanisms, targeting both bacterial and fungal pathogens.

A crucial mechanism by which 4-Allylpyrocatechol exerts its antibacterial effects is through the inhibition of essential microbial enzymes. Specifically, APC and its derivatives have been identified as inhibitors of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) mdpi.comfrontiersin.orgnih.govfrontiersin.org. MurA is a vital enzyme in the bacterial cell wall biosynthesis pathway, responsible for catalyzing the transfer of the enolpyruvyl group to UDP-N-acetylglucosamine. By inhibiting MurA, APC disrupts the formation of peptidoglycan, a critical component of the bacterial cell wall, thereby leading to cell wall weakening and eventual bacterial death. Molecular docking simulations suggest that APC derivatives can bind to MurA with strong affinity, acting as non-competitive inhibitors nih.gov.

Beyond direct cellular damage, APC has also been shown to interfere with microbial virulence factors by suppressing the expression of specific genes. Research indicates that APC can inhibit the production of extracellular polymeric substances (EPS) and modulate virulence gene expression in certain oral pathogens researchgate.netksu.kz. By reducing the expression of genes responsible for virulence, APC may attenuate the pathogenic potential of microbes, making them less capable of causing infection or establishing biofilms.

In the context of fungal infections, particularly those caused by Candida species, APC has demonstrated an ability to inhibit key developmental processes essential for pathogenicity. Studies have observed that APC treatment can inhibit fungal budding and hyphal formation in Candida albicans researchgate.netnih.govnih.govunar.ac.id. The transition from yeast to hyphal forms is a critical virulence factor for Candida, facilitating tissue invasion and biofilm formation. By disrupting this morphological switch, APC can limit the spread and establishment of fungal infections.

Antioxidant Properties and Reactive Species Modulation by 4-Allylpyrocatechol

4-Allylpyrocatechol possesses significant antioxidant properties, primarily attributed to its ability to scavenge free radicals and modulate oxidative stress pathways.

APC exhibits potent free radical scavenging activity, a key contributor to its protective effects against oxidative damage. In vitro assays have demonstrated its efficacy in neutralizing various reactive oxygen species (ROS) and reactive nitrogen species (RNS).

DPPH Radical Scavenging: 4-Allylpyrocatechol has been shown to effectively scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical caymanchem.commdpi.comnih.govresearchgate.netresearchgate.netbioline.org.br. One study reported an IC50 value of 20.17 µM for DPPH radical scavenging by 4-Allylcatechol (a synonym for 4-Allylpyrocatechol) caymanchem.com. This activity indicates its capacity to donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative chain reactions researchgate.netbioline.org.br.

Nitric Oxide Scavenging: APC also demonstrates significant nitric oxide (NO) scavenging activity researchgate.net. Nitric oxide is a free radical that plays a role in inflammation and cellular signaling, but its overproduction can lead to oxidative stress. By reducing NO levels, APC helps to mitigate inflammatory processes and oxidative damage.

Furthermore, APC has been shown to reduce the generation of reactive oxygen species and superoxide (B77818) in macrophages and inhibit lipid peroxidation researchgate.netnih.gov. It also enhances endogenous antioxidant mechanisms by increasing cellular antioxidant components like catalase and glutathione (B108866) nih.gov. These combined actions highlight APC's multifaceted role in combating oxidative stress.

Anti-inflammatory Effects of 4-Allylpyrocatechol

Protein Denaturation Inhibition

Protein denaturation, a process where proteins lose their three-dimensional structure, is often associated with inflammatory conditions. Compounds that can inhibit this process are of interest for their potential anti-inflammatory effects. Studies have investigated the ability of 4-Allylpyrocatechol derivatives to inhibit protein denaturation. For instance, one derivative, APC-2, demonstrated significant inhibitory activity, showing approximately 69% inhibition of protein denaturation at a concentration of 100 µg/mL. In comparison, the standard anti-inflammatory drug aspirin (B1665792) exhibited around 74% inhibition at the same concentration researchgate.net. While specific data for 4-Allylpyrocatechol itself in protein denaturation inhibition assays is less detailed in the reviewed literature compared to its derivatives, the broader investigation into its derivatives suggests a promising anti-inflammatory mechanism for this class of compounds researchgate.netresearchgate.net. Other studies on plant extracts containing similar phenolic compounds have also shown dose-dependent inhibition of protein denaturation, supporting the potential of such molecules in this regard ajbls.comsdsmcollege.in.

Table 1: Protein Denaturation Inhibition by APC-2

| Compound | Concentration (µg/mL) | Percentage Inhibition of Protein Denaturation (%) | Standard (Aspirin) | Concentration (µg/mL) | Percentage Inhibition of Protein Denaturation (%) |

| APC-2 | 100 | 69 ± 0.76 | Aspirin | 100 | 74 ± 0.83 |

Neuroprotective Potential of 4-Allylpyrocatechol and its Derivatives

The brain, with its high metabolic rate and susceptibility to oxidative damage, is a prime target for neurodegenerative processes. 4-Allylpyrocatechol and its derivatives have emerged as candidates for neuroprotection, showing promise in mitigating damage caused by various neurotoxic insults.

Attenuation of Oxidative Stress and Inflammation in Neuronal Models

Oxidative stress and neuroinflammation are key pathological drivers in many neurodegenerative diseases. Pre-clinical models have demonstrated the capacity of 4-Allylpyrocatechol to counteract these detrimental processes. In models of streptozotocin (B1681764) (STZ)-induced neurotoxicity, 4-Allylpyrocatechol was found to effectively mitigate oxidative stress and inflammation in rat brains medchemexpress.com. This was evidenced by a reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as a decrease in lipid peroxidation markers like malondialdehyde (MDA) medchemexpress.com. Studies investigating derivatives of 4-Allylpyrocatechol have also reported significant anti-inflammatory and antioxidant activities, with one derivative, APC-2, showing notable efficacy researchgate.net. These findings suggest that 4-Allylpyrocatechol and its related compounds may exert neuroprotection by modulating key inflammatory and oxidative pathways within neuronal cells researchgate.netwisdomlib.orgwjpr.net.

Table 2: Impact of 4-Allylpyrocatechol on Oxidative Stress and Inflammatory Markers in STZ-Induced Rat Brains

| Biomarker | Control Group (µmol/g protein) | STZ-Induced Group (µmol/g protein) | 4-Allylpyrocatechol Treated Group (µmol/g protein) |

| TNF-α | Not specified | Elevated | Reduced |

| IL-1β | Not specified | Elevated | Reduced |

| IL-6 | Not specified | Elevated | Reduced |

| MDA | Not specified | Elevated | Reduced |

Note: Specific quantitative values for the control and treated groups were not fully detailed in the source for all markers, but the trend indicates mitigation by 4-Allylpyrocatechol.

Mitigation of Cognitive Dysfunction in Pre-clinical Models

Table 3: Cognitive Function Improvement by 4-Allylpyrocatechol in Pre-clinical Models

| Model of Neurotoxicity | Compound Administered | Observed Cognitive Improvement | Reference |

| Rotenone-induced | 4-Allylpyrocatechol | Prevention of motor impairment, improved grip strength | wisdomlib.orgwjpr.net |

| Rotenone-induced | Derivative 3c | More potent prevention of motor impairment, improved grip strength | wisdomlib.orgwjpr.net |

| Streptozotocin-induced | 4-Allylpyrocatechol | Reduced cognitive deficits, improved cognitive function | medchemexpress.com |

Antimalarial Activity of 4-Allylpyrocatechol

Malaria remains a significant global health challenge, with drug resistance necessitating the discovery of new therapeutic agents. 4-Allylpyrocatechol, isolated from medicinal plants like Piper betle, has demonstrated promising antimalarial properties.

In Vitro and In Vivo Efficacy Studies on Plasmodium berghei

Research has verified the antimalarial activity of 4-Allylpyrocatechol against Plasmodium berghei, a common model organism for malaria studies. In vivo studies using a 4-day suppressive test in mice infected with P. berghei showed that intraperitoneal administration of 4-Allylpyrocatechol resulted in approximately 70% inhibition of parasitemia at a dose of 100 mg/kg jst.go.jpresearchgate.net. Even at a lower dose of 12.5 mg/kg, it achieved over 50% inhibition. Peroral administration also demonstrated efficacy, with approximately 40% inhibition of parasitemia observed at a dose of 200 mg/kg jst.go.jp. These findings highlight the compound's effectiveness in reducing parasite load in infected hosts. Further research indicates that the catechol substructure and the unsaturated side chain are crucial for its potent antimalarial activity jst.go.jp.

Table 4: In Vivo Antimalarial Efficacy of 4-Allylpyrocatechol against Plasmodium berghei

| Administration Route | Dose (mg/kg) | Parasitemia Inhibition (%) |

| Intraperitoneal (i.p.) | 100 | ~70 |

| Intraperitoneal (i.p.) | 12.5 | >50 |

| Peroral (p.o.) | 200 | ~40 |

Synergistic Interactions with Other Antimalarial Agents

The efficacy of 4-Allylpyrocatechol in combating malaria may be further enhanced through synergistic interactions with other compounds. Notably, palmitic acid has been identified as a substance that can synergistically enhance the antimalarial activity of 4-Allylpyrocatechol jst.go.jp. This finding suggests that combination therapies involving 4-Allylpyrocatechol and agents like palmitic acid could offer improved therapeutic outcomes against malaria parasites.

Enzyme Inhibition by 4-Allylpyrocatechol

4-Allylpyrocatechol has demonstrated inhibitory effects on several key enzymes, suggesting potential therapeutic applications in conditions related to their dysregulation.

Xanthine (B1682287) Oxidase Inhibitionresearchgate.netnih.govnih.govherbmedpharmacol.com

4-Allylpyrocatechol has been identified as a potent inhibitor of xanthine oxidase (XO) lookchem.comtcichemicals.comchemicalbook.comnih.govtcichemicals.comtcichemicals.com. Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, and its inhibition is a primary strategy for managing hyperuricemia and associated conditions like gout lookchem.comtcichemicals.comchemicalbook.comnih.govherbmedpharmacol.com. Studies reported in 2009 indicated that 4-allylpyrocatechol was a more potent xanthine oxidase inhibitor than the clinically used drug allopurinol (B61711) lookchem.comtcichemicals.comchemicalbook.com. Further research suggests that hydroxycinnamic acids, which share structural similarities with 4-allylpyrocatechol, promote hydrogen bond formation with amino acid residues at the active site of xanthine oxidase, contributing to their inhibitory potential herbmedpharmacol.com.

Inhibition of Calpain and Fatty Acid Amide Hydrolase (FAAH)wikidata.orgresearchgate.netresearchgate.net

Research has indicated that 4-allylpyrocatechol and its derivatives can inhibit calpain and Fatty Acid Amide Hydrolase (FAAH) wikidata.orgresearchgate.netresearchgate.net. Calpains are calcium-dependent cysteine proteases involved in various cellular processes, including cell proliferation, differentiation, and apoptosis idrblab.nettocris.comjci.orgcienciavida.orgmdpi.com. FAAH is an enzyme that hydrolyzes endocannabinoids and is implicated in pain, inflammation, and anxiety researchgate.netresearchgate.net. Molecular docking studies have shown that compounds related to 4-allylpyrocatechol, such as APC-2, significantly inhibited calpain (PDB ID: 2R9C) and FAAH (2WJ1) researchgate.netvignan.ac.inbuketov.edu.kz.

Anti-platelet Aggregation Activityspandidos-publications.com

4-Allylpyrocatechol exhibits significant anti-platelet aggregation activity. Studies have reported a strong inhibitory effect against collagen-induced platelet aggregation with an IC50 value of 5.3 μM medchemexpress.comselleckchem.commedchemexpress.com. This activity suggests a potential role in preventing thrombotic events.

Anti-tuberculosis Activity Against Mycobacterium tuberculosisspandidos-publications.com

The compound has demonstrated anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 27.6 μg/mL medchemexpress.comselleckchem.commedchemexpress.com. This finding positions 4-allylpyrocatechol as a potential candidate for further investigation in the development of new anti-tubercular agents.

Antiproliferative Activity Against Cancer Cell Lines (e.g., HT-29 colon cancer cells, chronic myelogenous leukemia, prostate, glioma, breast, colorectal cancers)spandidos-publications.comresearchgate.nettcichemicals.comapollopharmacy.in

4-Allylpyrocatechol has shown promising antiproliferative activity against a broad spectrum of cancer cell lines. Research indicates its inhibitory effects on:

HT-29 colon cancer cells, with an IC50 value of 99.83 µM medchemexpress.commedchemexpress.com.

Chronic myelogenous leukemia (CML) spandidos-publications.comresearchgate.net.

Prostate cancer cells, including PC-3, C4-2, DU145, and 22Rv1, with dose- and time-dependent IC50 values ranging from 30 to 320 µM spandidos-publications.com.

Glioma cell lines spandidos-publications.comresearchgate.net.

Breast cancer cell lines spandidos-publications.comresearchgate.net.

Colorectal cancer cell lines spandidos-publications.comresearchgate.net.

Studies suggest that 4-allylpyrocatechol, also known as hydroxychavicol (HC), possesses antiproliferative activity at micromolar doses on various cancer cell lines while potentially sparing normal cells spandidos-publications.comresearchgate.netresearchgate.net.

Induction of Cell Cycle Arrest and Apoptosisresearchgate.net

In cancer cells, 4-allylpyrocatechol has been observed to induce cell cycle arrest and apoptosis spandidos-publications.comresearchgate.netnih.gov. Specifically, in prostate cancer cells, HC treatment led to accumulation in the G1 phase, signaling the onset of apoptosis, as evidenced by upregulated levels of cleaved caspase-3 and cleaved PARP in treated cells spandidos-publications.com. Other studies suggest that such compounds exert anticancer effects through the modulation of mitochondrial membrane potential, activation of stress response pathways, and generation of reactive oxygen species spandidos-publications.comresearchgate.net.

Data Tables

Table 1: Summary of In Vitro Biological Activities of 4-Allylpyrocatechol

| Activity | Target/Cell Line | Result | Reference(s) |

| Xanthine Oxidase Inhibition | Xanthine Oxidase (XO) | Potent inhibitor, more potent than allopurinol (reported in 2009) | lookchem.comtcichemicals.comchemicalbook.com |

| Anti-platelet Aggregation | Collagen-induced platelet aggregation | IC50 = 5.3 μM | medchemexpress.comselleckchem.commedchemexpress.com |

| Anti-tuberculosis | Mycobacterium tuberculosis H37Rv | MIC = 27.6 μg/mL | medchemexpress.comselleckchem.commedchemexpress.com |

| Antiproliferative | HT-29 colon cancer cells | IC50 = 99.83 µM | medchemexpress.commedchemexpress.com |

| Antiproliferative | Prostate cancer cells (e.g., PC-3) | IC50 values ranging from 30 to 320 µM | spandidos-publications.com |

| Enzyme Inhibition | Calpain | Inhibitory potential demonstrated (via molecular docking) | researchgate.netvignan.ac.inbuketov.edu.kz |

| Enzyme Inhibition | Fatty Acid Amide Hydrolase (FAAH) | Inhibitory potential demonstrated (via molecular docking) | researchgate.netvignan.ac.inbuketov.edu.kz |

Table 2: Antiproliferative Activity Against Specific Cancer Cell Lines

| Cancer Cell Line Type | Specific Cell Line(s) Tested | Reported IC50 Value(s) | Reference(s) |

| Colon Cancer | HT-29 | 99.83 µM | medchemexpress.commedchemexpress.com |

| Prostate Cancer | PC-3, C4-2, DU145, 22Rv1 | 30-320 µM | spandidos-publications.com |

| Chronic Myelogenous Leukemia | Not specified | Inhibitory properties | spandidos-publications.comresearchgate.net |

| Glioma | Not specified | Inhibitory properties | spandidos-publications.comresearchgate.net |

| Breast Cancer | Not specified | Inhibitory properties | spandidos-publications.comresearchgate.net |

| Colorectal Cancer | Not specified | Inhibitory properties | spandidos-publications.comresearchgate.net |

Compound List

4-Allylpyrocatechol (also known as Hydroxychavicol, 4-Allylcatechol)

Differential Cytotoxicity Towards Cancerous vs. Healthy Cells

A key area of interest in cancer research is the development of therapeutic agents that selectively target cancerous cells while sparing normal, healthy cells. This differential cytotoxicity is crucial for minimizing side effects associated with conventional treatments. Studies indicate that 4-Allylpyrocatechol exhibits such selective antiproliferative activity. Hydroxychavicol (4-Allylpyrocatechol) has demonstrated antiproliferative effects on various cancer cell lines, including those derived from chronic myelogenous leukemia, prostate, glioma, breast, and colorectal cancers. Significantly, these effects are observed at micromolar doses, with the compound noted to leave normal cells unharmed nih.gov. This selective action suggests a promising profile for its potential development as an anticancer agent.

Immunomodulatory Effects

4-Allylpyrocatechol plays a significant role in modulating the immune system, contributing to the anti-inflammatory properties associated with Piper betle researchgate.netrroij.comierj.inresearchgate.net. Research has elucidated several mechanisms by which 4-APC exerts its immunomodulatory effects.

Inflammatory Mediator Modulation: In vitro studies have shown that 4-Allylpyrocatechol can suppress the production of key inflammatory mediators. It has been observed to downregulate the transcription of inducible nitric oxide synthase (iNOS) and reduce the production of interleukin-12 (B1171171) (IL-12) by rat peritoneal phagocytes plos.org. Furthermore, 4-APC has demonstrated the ability to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced macrophages in a dose-dependent manner nih.gov. It also significantly scavenges reactive oxygen species (ROS), including superoxide and hydroxyl radicals, in various immune cells such as neutrophils, macrophages, and lymphocytes researchgate.net.

Pathway Inhibition: The anti-inflammatory action of 4-Allylpyrocatechol is further mediated through the suppression of critical signaling pathways involved in inflammation. Studies indicate that 4-APC inhibits the activation of the nuclear factor-kappaB (NF-κB) pathway, a central regulator of inflammatory gene expression, by preventing the degradation of its inhibitor, IκB nih.gov. This inhibition leads to the suppression of pro-inflammatory molecules such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2) nih.gov. Additionally, it has been shown to inhibit the c-Jun N-terminal kinase (JNK) pathway researchgate.net.

Table 1: Immunomodulatory Effects of 4-Allylpyrocatechol

| Mediator/Pathway | Effect of 4-Allylpyrocatechol | Context/Mechanism |

| Nitric Oxide (NO) | Decreased Production | In macrophages; scavenged by APC researchgate.net |

| Reactive Oxygen Species (ROS) | Scavenged | Superoxide and hydroxyl radicals in neutrophils, macrophages, and lymphocytes researchgate.net |

| Inducible Nitric Oxide Synthase (iNOS) | Downregulated | In rat peritoneal phagocytes plos.org |

| Interleukin-12 (IL-12) | Reduced Production | In rat peritoneal phagocytes plos.org |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibited/Reduced | LPS-induced; via NF-κB pathway nih.gov |

| Nuclear Factor-kappaB (NF-κB) | Inhibited Activation | Prevented degradation of IκB nih.gov |

| c-Jun N-terminal Kinase (JNK) | Inhibited | researchgate.net |

| Prostaglandin E2 (PGE2) | Inhibited Production | Dose-dependent in LPS-induced macrophages nih.gov |

| COX-2 | Suppressed | Via NF-κB pathway nih.gov |

Radioprotective Effects

The capacity of 4-Allylpyrocatechol to protect against radiation-induced damage is another significant area of investigation. Its radioprotective properties are largely attributed to its potent antioxidant and radical scavenging activities rroij.comresearchgate.netsemanticscholar.org.

Protection Against Oxidative Damage: Exposure to ionizing radiation generates reactive oxygen species (ROS), which can lead to cellular damage, including lipid peroxidation and DNA strand breaks. 4-Allylpyrocatechol has demonstrated efficacy in mitigating these effects. Studies using rat liver mitochondria have shown that the ethanolic extract of Piper betle, rich in 4-APC, effectively prevented γ-ray induced lipid peroxidation. The protection offered increased in a concentration-dependent manner semanticscholar.org. Furthermore, 4-APC has shown a superior ability to scavenge superoxide (O2•−) radicals and hydrogen peroxide (H2O2) compared to other related compounds researchgate.net.

DNA Protection: Beyond preventing lipid damage, 4-Allylpyrocatechol has also been shown to protect DNA from radiation-induced damage. In vitro studies using pBR 322 plasmid DNA demonstrated that the compound prevented radiation-induced DNA strand breaks in a concentration-dependent manner semanticscholar.org.

Table 2: Radioprotective Efficacy of 4-Allylpyrocatechol (via Piper betle Extract)

| Protective Effect | System/Assay | Concentration | Observed Protection / Effect | Source |

| Lipid Peroxidation (TBARS) | Rat Liver Mitochondria | 1 mg/ml | 10% decrease in TBARS | semanticscholar.org |

| Rat Liver Mitochondria | 5 mg/ml | 30% decrease in TBARS | semanticscholar.org | |

| Rat Liver Mitochondria | 10 mg/ml | 36% decrease in TBARS | semanticscholar.org | |

| Rat Liver Mitochondria | 50 mg/ml | 50% decrease in TBARS | semanticscholar.org | |

| Rat Liver Mitochondria | 100 mg/ml | 66% decrease in TBARS | semanticscholar.org | |

| DNA Strand Breaks | pBR 322 Plasmid DNA | Concentration-dependent | Prevented radiation-induced strand breaks | semanticscholar.org |

| Superoxide (O2•−) Radicals | In vitro | Not specified | Scavenged researchgate.net | researchgate.net |

| Hydrogen Peroxide (H2O2) | In vitro | Not specified | Scavenged researchgate.net | researchgate.net |

Structure Activity Relationship Sar Studies of 4 Allylpyrocatechol

Elucidation of Crucial Sub-structures for Specific Bioactivities

Research has identified key structural components of 4-allylpyrocatechol that are essential for its various biological effects.

Antiproliferative Activity: Studies have shown that the catechol structure (a benzene (B151609) ring with two adjacent hydroxyl groups) is the most critical component for the antiproliferative effects of hydroxychavicol. The aromatic nature of the six-carbon ring and the ortho positioning of the two hydroxyl groups are vital. The oxygen atoms within these hydroxyl groups play a fundamental role in this activity. researchgate.net

Antimalarial Activity: For its antimalarial properties, the phenolic hydroxyl group at the meta-position relative to the alkenyl chain is considered particularly important. jst.go.jp

General Bioactivity: The catechol moiety is a recurring feature in molecules with diverse biological activities, and its presence in 4-allylpyrocatechol is central to its functions. researchgate.netrsc.org

Impact of Catechol Moiety Modifications on Pharmacological Profiles

Alterations to the catechol portion of the 4-allylpyrocatechol molecule significantly influence its pharmacological profile.

Hydroxyl Group Importance: The presence and positioning of the hydroxyl groups on the benzene ring are critical. For instance, the difference in antiproliferative activity between hydroxychavicol and eugenol (B1671780) is attributed to hydroxychavicol having two adjacent hydroxyl groups, forming the catechol structure, whereas eugenol has one hydroxyl and one methoxy (B1213986) group. researchgate.net

Demethylenation: The metabolic conversion of related compounds like safrole can result in the formation of 4-allylcatechol through demethylenation, which can then be further metabolized. mdpi.com This highlights the role of the catechol structure in the metabolic pathways and potential bioactivity of these types of compounds.

Influence of Allyl Side Chain Structural Features on Biological Potency (e.g., Length, E-Z Geometry, Substituents)

The allyl side chain is another key feature of the 4-allylpyrocatechol structure that can be modified to alter its biological potency.

Antimalarial Activity: Interestingly, for antimalarial activity, modifications to the allyl chain, such as elongation or changes in the E-Z geometry, have been found to have minimal impact on the compound's effectiveness. jst.go.jp This suggests that the catechol core is the primary driver of this specific bioactivity.

General Reactivity: The allylic C-H bonds are inherently weaker than standard C-H bonds, making them more reactive. wikipedia.org This reactivity is a key factor in the biological and chemical behavior of allyl-containing compounds.

Computational Chemistry in SAR Elucidation

Computational methods are increasingly being used to predict and understand the structure-activity relationships of 4-allylpyrocatechol and its analogs.

Molecular docking is a computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net This technique is widely used to understand the interactions between a ligand (like 4-allylpyrocatechol) and a protein target.

Anti-inflammatory and Antioxidant Activity: Molecular docking studies have been used to investigate the anti-inflammatory and antioxidant activities of 4-allylpyrocatechol and its derivatives. These studies have targeted proteins such as calpain, fatty acid amide hydrolase (FAAH), and tumor necrosis factor-alpha (TNF-α). researchgate.net The results, expressed as binding energies, help to identify which compounds are likely to be the most potent inhibitors. researchgate.net

Antibacterial Activity: Docking simulations have been employed to predict the antibacterial mechanism of 4-allylpyrocatechol derivatives against enzymes like MurA, which is involved in bacterial cell wall synthesis. nih.govresearchgate.net These simulations can show how the compound fits into the active site of the enzyme and interacts with key amino acid residues. researchgate.net

Table 1: Molecular Docking Results of 4-Allylpyrocatechol and Derivatives against Various Protein Targets

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acids | Reference |

|---|---|---|---|---|

| 4-APC | Calpain | - | - | researchgate.net |

| APC-1 | Calpain | - | - | researchgate.net |

| APC-2 | Calpain | Lowest among tested | - | researchgate.net |

| 4-APC | FAAH | - | - | researchgate.net |

| APC-1 | FAAH | - | - | researchgate.net |

| APC-2 | FAAH | Lowest among tested | - | researchgate.net |

| 4-APC | TNF-α | - | - | researchgate.net |

| APC-1 | TNF-α | - | - | researchgate.net |

| APC-2 | TNF-α | Lowest among tested | - | researchgate.net |

| Allylpyrocatechol (B1665244) 1 | MurA | -5.4 | - | nih.gov |

| Fosfomycin (control) | MurA | -4.6 | - | nih.gov |

Binding energy data was noted as being lowest for APC-2, but specific values were not provided in the source.

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ymerdigital.com

Predicting Toxicity: QSAR models have been developed to predict the toxicity of phenolic compounds, a class that includes 4-allylpyrocatechol. insilico.eu These models often use descriptors related to hydrophobicity (like log P) and electronic properties (like LUMO energy) to make their predictions. insilico.eu